![molecular formula C52H59ClN6O7 B1192141 (2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide](/img/structure/B1192141.png)
(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide
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Overview
Description
ARD-266 is a potent PROTAC Degrader (DC50 = 0.2 ~1 nM, IC50 = 1~6 nM). ARD-266 effectively induces degradation of AR protein in AR-positive (AR+) LNCaP, VCaP, and 22Rv1 prostate cancer cell lines with DC50 values of 0.2−1 nM. ARD-266 is capable of reducing the AR protein level by >95% in these AR+ prostate cancer cell lines and effectively reduces ARregulated gene expression suppression.
Scientific Research Applications
Aurora Kinase Inhibition
One significant application of related compounds is as inhibitors of Aurora kinase, which may have potential in cancer treatment. The inhibition of Aurora A kinase by structurally similar compounds suggests potential therapeutic use in oncology (ロバート ヘンリー,ジェームズ, 2006).
Multidrug-Resistant Tuberculosis
Compounds structurally related to the one have been identified in the context of multidrug-resistant tuberculosis (MDR-TB). These substances were characterized using advanced techniques such as NMR, FT-IR, and HRMS, indicating their relevance in the study and treatment of MDR-TB (S. Jayachandra et al., 2018).
Antipsychotic Potential
Research into heterocyclic carboxamides related to this compound shows potential in antipsychotic drug development. They have been evaluated for their binding to various receptors and shown promising in vivo activities, suggesting potential therapeutic applications in mental health disorders (M. H. Norman et al., 1996).
Antimicrobial Agents
Derivatives of pyrrole, which share structural similarities, have been investigated for their antimicrobial properties. These studies involve the design and synthesis of novel compounds and their evaluation against various microbial strains, highlighting the potential for developing new antimicrobial drugs (Biointerface Research in Applied Chemistry, 2020).
Antioxidant Activities
Research has also explored the antioxidant properties of related compounds. This includes the synthesis of novel derivatives and their evaluation in various assays, suggesting potential applications in diseases where oxidative stress is a factor (I. Tumosienė et al., 2019).
Anti-angiogenic and DNA Cleavage Studies
Novel derivatives have been synthesized and shown significant anti-angiogenic and DNA cleavage activities. This indicates potential applications in cancer research, as these properties can be crucial in the development of cancer therapies (Vinaya Kambappa et al., 2017).
properties
Molecular Formula |
C52H59ClN6O7 |
---|---|
Molecular Weight |
915.529 |
IUPAC Name |
(2S,4R)-N-[(1S)-3-[4-[2-[4-[[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]carbamoyl]phenyl]ethynyl]piperidin-1-yl]-3-oxo-1-phenylpropyl]-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C52H59ClN6O7/c1-31(2)45(43-25-32(3)57-66-43)48(64)59-30-38(60)26-42(59)47(63)55-41(35-11-9-8-10-12-35)28-44(61)58-23-21-34(22-24-58)14-13-33-15-17-36(18-16-33)46(62)56-49-51(4,5)50(52(49,6)7)65-39-20-19-37(29-54)40(53)27-39/h8-12,15-20,25,27,31,34,38,41-42,45,49-50,60H,21-24,26,28,30H2,1-7H3,(H,55,63)(H,56,62)/t38-,41+,42+,45-,49?,50?/m1/s1 |
InChI Key |
RTNONCBKGZNCJS-LJLQSONVSA-N |
SMILES |
CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)N3CCC(CC3)C#CC4=CC=C(C=C4)C(=O)NC5C(C(C5(C)C)OC6=CC(=C(C=C6)C#N)Cl)(C)C)C7=CC=CC=C7)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
ARD-266; ARD 266; ARD266; PROTAC Degrader |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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